![molecular formula C20H22N2O3 B2944016 N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide CAS No. 1427757-55-8](/img/structure/B2944016.png)
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide, commonly known as JWH-250, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
JWH-250 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by JWH-250 leads to a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell proliferation and differentiation. It has also been shown to have analgesic, anxiolytic, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
JWH-250 has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on JWH-250, including the development of novel synthetic cannabinoids with improved therapeutic properties, the investigation of its potential for the treatment of neurological disorders such as epilepsy and multiple sclerosis, and the exploration of its potential for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of JWH-250 and other synthetic cannabinoids.
Synthesemethoden
JWH-250 is synthesized using a multi-step process that involves the reaction of 2-methoxybenzyl cyanide with 3-methoxybenzyl chloride in the presence of a base. The resulting product is then subjected to reductive amination with 3-(4-pyridyl)butanone to yield JWH-250.
Wissenschaftliche Forschungsanwendungen
JWH-250 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, and immune function.
Eigenschaften
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(15-7-6-8-16(12-15)24-2)11-20(23)22-18(13-21)17-9-4-5-10-19(17)25-3/h4-10,12,14,18H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTDYZSYXWJQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C#N)C1=CC=CC=C1OC)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.